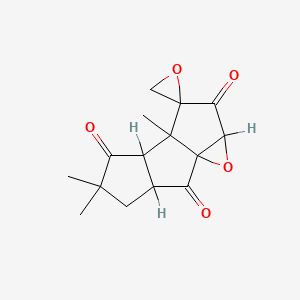

1,8-Dideoxy-1,8-diketocoriolin

説明

特性

CAS番号 |

74399-39-6 |

|---|---|

分子式 |

C15H16O5 |

分子量 |

276.28 g/mol |

IUPAC名 |

5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-2,6,10-trione |

InChI |

InChI=1S/C15H16O5/c1-12(2)4-6-7(9(12)17)13(3)14(5-19-14)10(18)11-15(13,20-11)8(6)16/h6-7,11H,4-5H2,1-3H3 |

InChIキー |

SZXSJTKNNRBEQA-UHFFFAOYSA-N |

SMILES |

CC1(CC2C(C1=O)C3(C4(CO4)C(=O)C5C3(C2=O)O5)C)C |

正規SMILES |

CC1(CC2C(C1=O)C3(C4(CO4)C(=O)C5C3(C2=O)O5)C)C |

同義語 |

1,8-dideoxy-1,8-diketocoriolin |

製品の起源 |

United States |

Biosynthetic Pathways and Natural Origin of Coriolin Sesquiterpenoids

Fungal Producers and Fermentation Processes for Coriolin (B1246448) Precursors

Coriolin and its derivatives, including the precursors to 1,8-Dideoxy-1,8-diketocoriolin, are naturally produced by the Basidiomycete fungus Coriolus consors. mdpi.commdpi.comnottingham.ac.uk This wood-rotting mushroom is the primary known source of this family of hirsutane-type sesquiterpenoids. mdpi.comnih.gov The production of these compounds is typically achieved through fermentation of the fungal mycelia. mdpi.comresearchgate.net

In laboratory and industrial settings, Coriolus consors is cultivated in liquid or solid media to encourage the growth of the mycelia and the subsequent synthesis of these secondary metabolites. mdpi.comresearchgate.net Studies have shown that the composition of the fermentation medium, including both deionized water and sea water, can influence the production of specific coriolin derivatives. mdpi.com For instance, hirsutanol D was successfully produced from Coriolus consors cultured in both types of media. mdpi.com The isolation of these compounds involves extracting them from the cultured mycelia. mdpi.com Diketocoriolin B, another active derivative, is also produced by Coriolus consors and can be obtained through fermentation, extraction, and characterization processes. nottingham.ac.ukjst.go.jpcapes.gov.br

While Coriolus consors is the established producer, related hirsutane sesquiterpenes have been isolated from other fungi, such as Stereum hirsutum, suggesting a broader distribution of the core biosynthetic pathways among wood-rotting fungi. nih.govresearchgate.net Marine-derived fungi have also been identified as producers of coriolin-related compounds, with some yielding chlorinated analogs not found in their terrestrial counterparts. mdpi.com

Enzymatic Steps in the Biosynthesis of Coriolin B, a Precursor to this compound

The biosynthesis of coriolin B, a key intermediate, begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). mdpi.comwikipedia.orgnih.gov The formation of the characteristic 5-5-5 tricyclic hirsutane skeleton is a pivotal step catalyzed by a specific class of enzymes known as sesquiterpene synthases (STSs). nih.govmdpi.comnih.gov

The proposed biosynthetic pathway to the hirsutane core involves the following key enzymatic transformations:

Cyclization of FPP: The process is initiated by an STS that catalyzes the cyclization of the linear FPP molecule. nih.govmdpi.com This complex reaction proceeds through a series of carbocation intermediates to form the foundational hirsutane scaffold. nih.govacs.org In Stereum hirsutum, a hirsutene (B1244429) synthase has been identified as a fusion protein with a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain, highlighting a unique genetic arrangement for sesquiterpenoid biosynthesis in this fungus. nih.govresearchgate.net

Oxidative Modifications: Following the formation of the initial hirsutane hydrocarbon, a series of oxidative modifications are carried out by "tailoring enzymes" to produce the various coriolin derivatives. nih.govacs.org These enzymes, typically cytochrome P450 monooxygenases and oxidoreductases, introduce hydroxyl and keto groups at specific positions on the hirsutane skeleton. nih.govacs.org For example, the biosynthesis of hirsutanes in S. hirsutum involves stepwise hydroxylation at the C-5 and C-7 positions, mediated by cytochrome P450s HirC and HirF, respectively. nih.gov

The table below summarizes the key enzymatic steps and the intermediates involved in the formation of the hirsutane core, the precursor to coriolin B.

| Step | Precursor | Enzyme Class | Product |

| 1 | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase (STS) | Hirsutene |

| 2 | Hirsutene | Cytochrome P450 Monooxygenases, Oxidoreductases | Various hydroxylated and oxidized hirsutane derivatives |

Proposed Biosynthetic Route to this compound from Coriolin B

While the direct biosynthetic conversion of coriolin B to this compound has not been fully elucidated in vivo, chemical synthesis provides a plausible model for the enzymatic transformations that would be required. nih.govjst.go.jp The synthesis of this compound from coriolin B involves a series of oxidation reactions. nih.govjst.go.jp

The proposed biosynthetic steps, inferred from chemical synthesis, are as follows:

Oxidation at C-8: The hydroxyl group at the C-8 position of coriolin B is oxidized to a ketone, forming 8-ketocoriolin B. scispace.com This step would likely be catalyzed by a dehydrogenase or an oxidase.

Oxidation at C-1 and C-5: Subsequent oxidation of the hydroxyl groups at the C-1 and C-5 positions would lead to the formation of the corresponding diketone structure. nih.govjst.go.jp This transformation would also be mediated by specific oxidoreductases.

The chemical synthesis of this compound was achieved by the hydrolysis of 5,8-di-O-tetrahydropyranyl-5-deoxo-5-hydroxycoriolin, which was prepared from coriolin B, followed by the oxidation of the hydroxyl groups at C-1, C-5, and C-8. nih.govjst.go.jp This synthetic route supports the hypothesis that the biosynthesis of this compound from coriolin B involves a series of enzymatic oxidation steps.

Genetic and Molecular Basis of Coriolin Biosynthesis in Microorganisms

The genes responsible for the biosynthesis of coriolin and other hirsutane sesquiterpenoids are typically organized in a biosynthetic gene cluster (BGC). nih.govacs.org This clustering facilitates the coordinated expression of the genes encoding the necessary enzymes for the entire pathway. nih.govacs.org

Key features of the genetic basis for coriolin biosynthesis include:

Sesquiterpene Synthase (STS) Gene: A central component of the BGC is the gene encoding the STS, which is responsible for the initial cyclization of FPP to form the hirsutane skeleton. nih.govacs.org In Stereum hirsutum, the hirsutene synthase gene is part of a BGC that also includes genes for P450s and oxidases. nih.gov

Tailoring Enzyme Genes: The BGC also contains genes for the various "tailoring enzymes," such as cytochrome P450s and dehydrogenases, that modify the initial hirsutane scaffold to produce the diverse array of coriolin derivatives. nih.govacs.org

Regulatory Elements: The expression of the genes within the BGC is likely controlled by specific regulatory elements that respond to developmental or environmental cues, although these are less well-characterized.

The identification and characterization of the coriolin BGC provide a genetic blueprint for understanding and potentially manipulating the production of these complex molecules. nih.govacs.org Heterologous expression of these gene clusters in more tractable microbial hosts is a promising strategy for the sustainable production of coriolins and their derivatives for further research and development. nih.govnih.gov

| Gene | Encoded Enzyme | Function in Coriolin Biosynthesis |

| Hirsutene Synthase Gene | Sesquiterpene Synthase (STS) | Catalyzes the initial cyclization of FPP to form the hirsutane skeleton. nih.govresearchgate.net |

| P450 Genes (e.g., HirC, HirF) | Cytochrome P450 Monooxygenases | Mediate oxidative modifications (e.g., hydroxylation) of the hirsutane core. nih.govacs.org |

| Dehydrogenase/Oxidase Genes | Dehydrogenases/Oxidases | Catalyze the oxidation of hydroxyl groups to keto groups. nih.govscispace.com |

Chemical Synthesis and Semisynthesis of 1,8 Dideoxy 1,8 Diketocoriolin

Total Synthesis Approaches to the Coriolin (B1246448) Sesquiterpene Skeleton

The total synthesis of coriolin-type sesquiterpenes, characterized by their compact and highly functionalized tricyclic core, has been a subject of intense research. These efforts have led to the development of innovative and elegant synthetic strategies.

Early Synthetic Strategies for Coriolin and Analogs

Early endeavors in the total synthesis of coriolin and its analogs laid the groundwork for future advancements. A notable early approach involved the use of a squarate ester cascade, a method that proved effective in constructing the polyquinane framework. researchgate.netnih.gov This strategy, while successful in achieving the formal synthesis of racemic coriolin, highlighted the complexities of controlling stereochemistry and functional group manipulations. researchgate.netnih.gov

Another key early strategy centered on intramolecular cycloaddition reactions. For instance, the intramolecular 1,3-diyl trapping reaction was employed in a formal total synthesis of (±)-coriolin. chemrxiv.org The Pauson-Khand reaction, a metal-mediated [2+2+1] cycloaddition, also emerged as a powerful tool for constructing the α,β-cyclopentenone skeleton inherent to the coriolin structure. frontiersin.orgfrontiersin.orgnih.gov Specifically, an intramolecular alkene-alkyne dicobaltocta-carbonyl mediated cyclopentenone cyclization was utilized to synthesize the antitumor sesquiterpene coriolin. frontiersin.orgfrontiersin.orgnih.gov These early methods were pivotal in demonstrating the feasibility of constructing the challenging tricyclic system of coriolin.

| Early Synthetic Strategy | Key Reaction | Significance | Reference(s) |

| Squarate Ester Cascade | Reaction of a squarate ester with a lithiated acetal | Construction of the polyquinane framework | researchgate.netnih.gov |

| Intramolecular 1,3-Diyl Trapping | Cycloaddition | Formal total synthesis of (±)-coriolin | chemrxiv.org |

| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkene, alkyne, and carbon monoxide | Construction of the α,β-cyclopentenone skeleton | frontiersin.orgfrontiersin.orgnih.gov |

Recent Advances in Stereoselective Total Synthesis of Coriolin-Type Structures

More recent synthetic efforts have focused on achieving higher levels of stereoselectivity in the total synthesis of coriolin and its analogs. chemrxiv.orgfrontiersin.orgfrontiersin.org A significant advancement involves a [5+2+1] cycloaddition/epoxidation/transannular radical cyclization strategy. chemrxiv.orgpku.edu.cn This approach has enabled the asymmetric total synthesis of related natural products like (–)-hypnophilin and a formal synthesis of (–)-coriolin, both of which share the cis-anti-cis-configurated 5/5/5 tricyclic skeleton. chemrxiv.orgpku.edu.cn

Cobalt-mediated asymmetric catalysis has also played a crucial role in modern synthetic routes. frontiersin.orgfrontiersin.orgnih.gov These catalytic processes have been instrumental in key bond-forming reactions, allowing for greater control over the stereochemical outcome. frontiersin.orgfrontiersin.orgnih.gov Furthermore, the development of novel [3+2] cycloaddition reactions has provided an efficient pathway for the enantioselective synthesis of (–)-coriolin. acs.org This method utilizes a 1-(methylthio)-2-siloxyallyl cationic species and vinylsulfides to construct the core structure with high stereocontrol. acs.org The introduction of oxygen functional groups in the later stages of the synthesis was also a key aspect of this strategy. acs.org

| Recent Synthetic Strategy | Key Methodologies | Key Outcome | Reference(s) |

| Cycloaddition/Radical Cyclization | [5+2+1] cycloaddition, epoxidation, transannular radical cyclization | Asymmetric synthesis of (–)-hypnophilin and formal synthesis of (–)-coriolin | chemrxiv.orgpku.edu.cn |

| Cobalt-Mediated Catalysis | Asymmetric catalysis | Enhanced stereoselectivity in the construction of the tricyclic core | frontiersin.orgfrontiersin.orgnih.gov |

| [3+2] Cycloaddition | Reaction of a 1-(methylthio)-2-siloxyallyl cationic species with vinylsulfides | Enantioselective total synthesis of (–)-coriolin | acs.org |

Semisynthetic Derivatization from Coriolin B to 1,8-Dideoxy-1,8-diketocoriolin

A direct route to this compound involves the semisynthetic modification of coriolin B. nih.gov This process begins with the preparation of 5,8-di-O-tetrahydropyranyl-5-deoxo-5-hydroxycoriolin from coriolin B. nih.gov Subsequent hydrolysis of this intermediate, followed by the oxidation of the hydroxyl groups at the C-1, C-5, and C-8 positions, yields the target compound, this compound. nih.gov This semisynthetic pathway provides a valuable method for accessing this specific derivative for further study. nih.gov

Chemical Modifications and Synthesis of this compound Analogs

The synthesis of analogs of this compound is crucial for structure-activity relationship studies. These modifications often focus on the selective introduction of functional groups and the creation of stereoisomers.

Strategies for Selective Ketone and Deoxy Group Introduction

The introduction of ketone and deoxy functionalities at specific positions of the coriolin skeleton is a key aspect of analog synthesis. The selective oxidation of hydroxyl groups to ketones can be achieved through controlled reaction conditions. nih.gov For instance, the targeted oxidation of hydroxyls at C-1, C-5, and C-8 of a coriolin B derivative leads directly to this compound. nih.gov

The introduction of deoxy groups often involves the reduction of corresponding hydroxyl groups or the reductive cleavage of other functional groups. nih.gov For example, an unprecedented reductive cleavage of a beta-isopropoxy group in a 2,3-diisopropoxy-2-cyclopentenone setting has been demonstrated in the synthesis of related compounds. nih.gov The use of protecting groups is a common strategy to ensure the selectivity of these transformations, masking certain functional groups while others are being modified. libretexts.orgpressbooks.pubuou.ac.in

Synthesis of Stereoisomeric and Chiral Analogs of this compound

The synthesis of stereoisomeric and chiral analogs of this compound is essential for understanding the stereochemical requirements for its biological activity. nih.gov Asymmetric synthesis strategies are employed to produce enantiomerically pure or enriched compounds. chemrxiv.orgfrontiersin.orgfrontiersin.org

Recent advances in stereoselective synthesis, such as the use of chiral catalysts and auxiliaries, have enabled the preparation of specific stereoisomers. chemrxiv.orgfrontiersin.orgfrontiersin.orgrsc.orgmdpi.com For example, cobalt-mediated asymmetric catalysis has been successfully applied in the total synthesis of terpenoids, offering a powerful tool for controlling stereochemistry. frontiersin.orgfrontiersin.orgnih.gov The development of methods for the stereoselective synthesis of alkenes and the use of stereoselective aldol (B89426) reactions are also critical in constructing chiral analogs with defined stereocenters. rsc.orgmsu.edu The synthesis of all four stereoisomers of a related compound, 2,6-dimethyloctane-1,8-dioic acid, highlights the capability to systematically explore stereochemical diversity. nih.gov

Structural Elucidation Methodologies Applied to 1,8 Dideoxy 1,8 Diketocoriolin

Advanced Spectroscopic Techniques for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Framework and Proton Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon and proton environments within a molecule.

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (the number of protons represented by each signal). The chemical shifts of the protons would provide clues about their electronic environment. For instance, protons adjacent to carbonyl groups would be expected to appear at a lower field (higher ppm value). The coupling constants (J-values) derived from the splitting patterns would reveal the connectivity between neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., C=O, C-O, C-C). The presence of two signals in the characteristic region for ketone carbonyls (typically >200 ppm) would be a key indicator for the 1,8-diketo functionality.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish direct correlations between protons and carbons, and to trace the connectivity of the entire carbon framework. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for identifying long-range (2-3 bond) correlations, for example, between protons and the carbonyl carbons, to definitively place the keto groups at the C-1 and C-8 positions.

Table 1: Predicted NMR Data for 1,8-Dideoxy-1,8-diketocoriolin (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | - | >200 (ketone) |

| C-2 | 2.5 - 3.0 | 40 - 50 |

| C-3 | 1.8 - 2.2 | 30 - 40 |

| C-4 | 5.0 - 5.5 (alkene) | 120 - 140 (alkene) |

| C-5 | 5.5 - 6.0 (alkene) | 130 - 150 (alkene) |

| C-6 | 2.0 - 2.5 | 40 - 50 |

| C-7 | 1.5 - 2.0 | 30 - 40 |

| C-8 | - | >200 (ketone) |

| C-9 | 2.0 - 2.5 | 45 - 55 |

| C-10 | 1.0 - 1.5 | 20 - 30 |

| C-11 | 1.0 - 1.5 | 20 - 30 |

| C-12 | 1.5 - 2.0 | 25 - 35 |

| C-13 | 1.0 - 1.5 | 15 - 25 |

| C-14 | 1.0 - 1.5 | 15 - 25 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₅H₁₆O₅).

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. The molecule would be expected to undergo characteristic cleavages, particularly around the carbonyl groups and the ring junctions. The observation of fragment ions corresponding to the loss of small neutral molecules (e.g., CO, H₂O) or specific alkyl chains would help to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive, as specific experimental data is not publicly available.)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 277.1025 | Protonated molecular ion |

| [M+Na]⁺ | 299.0844 | Sodiated molecular ion |

| [M-CO]⁺ | 249.1076 | Loss of a carbonyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the ketone functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The presence of the α,β-unsaturated ketone system in the five-membered ring would give rise to a characteristic absorption maximum in the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound (Note: This table is predictive, as specific experimental data is not publicly available.)

| Spectroscopic Method | Predicted Absorption | Functional Group/Chromophore |

|---|---|---|

| IR Spectroscopy | ~1740 cm⁻¹ and ~1710 cm⁻¹ | C=O stretching (ketones) |

| IR Spectroscopy | ~1650 cm⁻¹ | C=C stretching (alkene) |

X-ray Crystallographic Analysis for Absolute Stereochemistry Determination (if available)

While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms, including the absolute stereochemistry. sciengpub.ir If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of the relative and absolute configuration of all stereocenters in the molecule. This would definitively confirm the cis- or trans-fusion of the rings and the orientation of all substituents.

Computational Chemistry Approaches for Conformation and Stereochemical Assignment

In the absence of X-ray crystallographic data, computational chemistry can be a powerful tool to predict the most stable conformation and to aid in the assignment of stereochemistry. By using methods such as Density Functional Theory (DFT), the three-dimensional structure of different possible stereoisomers can be modeled, and their relative energies can be calculated. Furthermore, theoretical NMR and IR spectra can be calculated for these optimized structures and compared with the experimental data to find the best match, thereby providing strong evidence for the correct stereoisomer. These computational approaches are increasingly used to supplement and confirm experimental findings in structural elucidation.

Structure Activity Relationship Sar Studies of 1,8 Dideoxy 1,8 Diketocoriolin and Its Analogs

Impact of Functional Group Modifications on Biological Activities in Model Systems

The biological activity of 1,8-Dideoxy-1,8-diketocoriolin is intrinsically linked to its chemical structure, and modifications to its functional groups can lead to significant changes in its efficacy. The introduction of different functional groups can alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. researchgate.net

Research into the synthesis of various coriolin (B1246448) derivatives has provided a foundational understanding of these relationships. For instance, the synthesis of 1-deoxy-1-ketocoriolin (B1196373) and this compound from coriolin B has been a key area of investigation. chemrxiv.org These studies highlight how the removal or alteration of hydroxyl and keto groups at specific positions on the coriolin scaffold impacts its biological profile.

The following table summarizes the key functional group modifications and their observed effects on the biological activity of coriolin analogs.

| Modification Site | Functional Group Change | Observed Impact on Biological Activity |

| C-1 | Deoxygenation to form a ketone | Alters the hydrogen bonding capacity and steric profile, influencing target interaction. |

| C-8 | Deoxygenation to form a ketone | Modifies the overall shape and electronic distribution of the molecule, which can affect binding affinity. |

| Various Positions | Introduction of different substituents | Can lead to a range of effects, from enhanced potency to a complete loss of activity, depending on the nature and position of the substituent. |

These findings underscore the importance of specific oxygenated functional groups in mediating the biological effects of the coriolin framework.

Stereochemical Influences on Molecular Recognition and Target Binding

The three-dimensional arrangement of atoms in this compound and its analogs is a critical determinant of their biological activity. Stereochemistry dictates how these molecules fit into the binding sites of their biological targets, influencing the strength and specificity of the interaction.

The synthesis of molecules with specific stereochemical configurations, such as the cis-anti-cis and trans-anti-cis fused ring systems found in various triquinane natural products, is a significant focus of research. chemrxiv.org The ability to control the stereochemistry during synthesis allows for a systematic investigation of its role in biological activity.

Key stereochemical features and their influence on the activity of coriolin analogs include:

Ring Juncture Stereochemistry: The relative orientation of the fused five-membered rings creates a unique three-dimensional shape that must be complementary to the target's binding pocket for effective interaction.

Substituent Orientation: The spatial arrangement of functional groups (e.g., hydroxyl, alkyl groups) in either axial or equatorial positions can dramatically affect binding affinity and, consequently, biological potency.

The precise stereochemical requirements for the biological activity of coriolin derivatives highlight the importance of asymmetric synthesis in developing potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound derivatives, QSAR studies can predict the biological potency of novel analogs before their synthesis, thereby streamlining the drug discovery process. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A diverse set of this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: Various molecular descriptors, which quantify the physicochemical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods are employed to build a mathematical equation that links the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

While specific QSAR models for this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied in medicinal chemistry to guide the design of new compounds with improved properties. nih.govnih.gov

Rational Design Principles for Novel this compound Analogs with Enhanced or Modified Biological Potency

The rational design of new this compound analogs is guided by the SAR data and an understanding of the target's structure. This approach aims to create novel molecules with improved potency, selectivity, and pharmacokinetic properties.

Key principles in the rational design of these analogs include:

Target-Oriented Synthesis: Designing molecules based on the known three-dimensional structure of the biological target allows for the optimization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Scaffold Hopping: Replacing the core tricyclic scaffold with other chemical moieties that maintain the essential pharmacophoric features can lead to the discovery of novel compound classes with similar biological activities.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties can fine-tune the molecule's activity and ADME (absorption, distribution, metabolism, and excretion) profile.

Molecular and Cellular Mechanisms of Action of 1,8 Dideoxy 1,8 Diketocoriolin

Interactions with Specific Molecular Targets within Biological Systems

The precise molecular targets of 1,8-Dideoxy-1,8-diketocoriolin have not been extensively characterized. The following sections outline key areas where research is needed to understand its biological activity.

Inhibition or Activation of Specific Enzyme Activities

A critical aspect of understanding a compound's mechanism of action is its effect on enzyme activity. A key enzyme of interest is (Na⁺+K⁺)-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. While the inhibitory effects of various compounds on this enzyme are well-documented, there is a notable absence of specific data regarding the interaction between diketocoriolin B and (Na⁺+K⁺)-ATPase. Future research should aim to investigate whether this compound or diketocoriolin B can modulate the activity of this enzyme and to characterize the nature of such an interaction (e.g., competitive, non-competitive, or uncompetitive inhibition).

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes. The ability of a small molecule to modulate these interactions can have profound effects on cell signaling and function. Currently, there is no available scientific literature that describes the specific effects of this compound on any protein-protein interactions. Investigating the potential of this compound to disrupt or stabilize specific PPIs would be a crucial step in unraveling its mechanism of action.

Interference with Nucleic Acid Metabolism or Structure

The interaction of small molecules with DNA and RNA can lead to significant cellular consequences, including the inhibition of replication, transcription, and translation. There is currently no evidence in the available literature to suggest that this compound directly interferes with nucleic acid metabolism or structure. Studies such as DNA intercalation assays, analysis of DNA and RNA polymerase activity in the presence of the compound, and assessment of DNA damage would be necessary to determine if this is a relevant mechanism of action.

Effects on Key Cellular Signaling Pathways in In Vitro Models

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, dictating cellular responses. The impact of this compound on these pathways is a critical area for investigation.

Investigation of Signal Transduction Cascades

Signal transduction cascades, involving a series of molecular switches such as protein phosphorylation, are essential for normal cellular function. There is a lack of research into how this compound affects these cascades. Future studies could employ techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., kinases and their substrates) in cells treated with the compound. This would provide insights into which signaling pathways are modulated.

Regulation of Gene Expression Profiles

Changes in gene expression are a common downstream effect of altered signaling pathways and direct interactions with cellular machinery. The influence of this compound on global gene expression profiles has not been reported. Techniques like microarray analysis or RNA sequencing could be utilized to identify genes that are upregulated or downregulated in response to treatment with this compound, providing valuable clues about its cellular effects and potential therapeutic applications.

Induction of Specific Cellular Responses in Model Systems

The initial characterization of a novel compound's bioactivity typically involves assessing its impact on fundamental cellular processes using in vitro model systems, such as cultured cell lines.

Cell Cycle Progression Modulation in Cultured Cells

A primary area of investigation for potential therapeutic compounds is their effect on the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Disruption of this process is a hallmark of diseases such as cancer.

Future research on this compound will likely focus on determining its influence on different phases of the cell cycle (G0/G1, S, G2, and M phases). Studies would aim to identify if the compound induces cell cycle arrest at specific checkpoints, which could suggest a potential anti-proliferative effect. Techniques such as flow cytometry using DNA-staining dyes (e.g., propidium iodide) would be employed to quantify the percentage of cells in each phase of the cell cycle following treatment with the compound.

Table 1: Investigational Parameters for Cell Cycle Analysis of this compound

| Parameter Under Investigation | Experimental Approach | Potential Outcome |

| Cell Cycle Phase Distribution | Flow Cytometry with Propidium Iodide Staining | Determination of cell cycle arrest at G0/G1, S, or G2/M phase. |

| Expression of Cell Cycle Regulatory Proteins | Western Blotting, qPCR | Identification of changes in key proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27). |

Induction of Programmed Cell Death (Apoptosis) in Cell Lines

Another critical aspect of a compound's cellular effect is its ability to induce programmed cell death, or apoptosis. Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many chemotherapeutic agents function by triggering apoptosis in cancer cells.

Investigations into this compound would explore its potential to initiate apoptotic pathways. This would involve examining key markers of apoptosis, such as the activation of caspases (the primary executioners of apoptosis), DNA fragmentation, and changes in the mitochondrial membrane potential.

Mechanistic Studies Employing Chemical Probes and Reporter Systems

To delve deeper into the specific molecular targets and pathways affected by this compound, researchers would utilize chemical probes and reporter systems. Chemical probes are small molecules with known mechanisms of action that can be used to interrogate biological systems. Reporter systems, such as luciferase or fluorescent protein-based assays, can be designed to monitor the activity of specific signaling pathways in real-time.

These studies would aim to answer questions such as: Does this compound directly inhibit a specific enzyme? Does it activate or suppress a particular signaling cascade (e.g., the NF-κB or MAPK pathways)?

Omics-Based Approaches to Elucidate Downstream Cellular Effects

To gain a comprehensive and unbiased understanding of the global cellular changes induced by this compound, "omics" technologies would be employed. These approaches allow for the large-scale analysis of biological molecules.

Transcriptomics (e.g., RNA-sequencing): This would reveal changes in the expression of all genes in a cell following treatment with the compound. This can provide insights into the cellular pathways that are perturbed.

Metabolomics: This involves the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. This can illuminate how the compound affects cellular metabolism.

Table 2: Potential Omics-Based Investigations for this compound

| Omics Approach | Research Goal | Potential Data Output |

| Transcriptomics (RNA-Seq) | To identify global changes in gene expression. | A list of differentially expressed genes and affected cellular pathways. |

| Metabolomics | To analyze changes in the cellular metabolite profile. | Identification of altered metabolic pathways and key metabolites. |

In Vitro Biological Activities of 1,8 Dideoxy 1,8 Diketocoriolin in Model Systems

Antimicrobial Activities in Culture-Based Assays

In vitro studies have been conducted to assess the efficacy of 1,8-Dideoxy-1,8-diketocoriolin against various microbial strains. These assays are fundamental in determining the antimicrobial spectrum of a compound.

Activity Against Specific Bacterial Strains

Research into the antibacterial properties of this compound has indicated a lack of significant activity. In a study comparing it with its parent compounds, coriolin (B1246448) and 1-deoxy-1-ketocoriolin (B1196373), it was observed that while the other two compounds exhibited antibacterial effects, this compound did not show such activity.

| Bacterial Strain | Activity of this compound |

| Not Specified | No antibacterial activity observed |

Antifungal Activities Against Fungal Pathogens

Currently, there is a lack of specific data in publicly available scientific literature regarding the in vitro antifungal activities of this compound against specific fungal pathogens.

Cytotoxic Effects on Specific Cancer Cell Lines for Research Purposes

The potential of this compound to induce cell death in cancer cells has been a key area of investigation. These studies are crucial for understanding its potential as an antitumor agent.

Concentration-Dependent Inhibition of Cell Proliferation in Vitro

Scientific studies have confirmed that this compound possesses antitumor activity. However, detailed data from these studies, such as the specific cancer cell lines tested and the half-maximal inhibitory concentration (IC₅₀) values, are not extensively detailed in the available literature. This information is critical for quantifying its potency and understanding its concentration-dependent effects.

Research Findings on Antitumor Activity:

A study detailing the synthesis of this compound from coriolin B reported that the compound was found to have antitumor activity.

| Cancer Cell Line | IC₅₀ Value |

| Data Not Available | Data Not Available |

Differential Cytotoxicity Across Various Cancer Cell Lines

Information regarding the differential cytotoxic effects of this compound across a range of cancer cell lines is not currently available in the public scientific domain. Such data would be instrumental in identifying specific cancer types that may be more susceptible to its cytotoxic effects.

Immunomodulatory Effects in Isolated Immune Cells or In Vitro Models (e.g., enhancement of antibody formation by diketocoriolin B)

While direct studies on the immunomodulatory effects of this compound are scarce, research on the closely related compound, diketocoriolin B, provides valuable insights into the potential immunomodulatory properties of this class of molecules. Diketocoriolin B has been shown to enhance antibody formation in vitro. nih.govsemanticscholar.org

Studies on diketocoriolin B have demonstrated that it can augment the antibody response to sheep red blood cells in spleen cell cultures. nih.gov This effect was observed to be most potent when the compound was added to the cultures 24 to 48 hours after their initiation. nih.gov

The stimulatory effect of diketocoriolin B on antibody formation was found to be independent of macrophages. nih.gov Furthermore, it enhanced antibody formation in T cell-depleted spleen cell cultures and in spleen cells from athymic mice, suggesting a direct action on B cells. nih.gov Pre-treating spleen cells with diketocoriolin B for 30 minutes before culture also resulted in enhanced antibody formation. nih.gov This enhancement was observed when both macrophage-rich and lymphocyte-rich cell populations were treated with the compound. nih.gov

| Immune Cell Type | Observed Effect of Diketocoriolin B | Concentration |

| Spleen Cells | Augmented antibody formation | 0.01 ng/culture |

| T cell-depleted spleen cells | Augmented antibody formation | Data Not Available |

| Spleen cells of athymic mice | Augmented antibody formation | Data Not Available |

| Macrophage-rich cells | Enhanced antibody formation | Data Not Available |

| Lymphocyte-rich cells | Enhanced antibody formation | Data Not Available |

Other Biochemical Modulations in Recombinant Enzyme Systems or Cell-Free Extracts

Research into the biochemical interactions of this compound, also known as diketocoriolin B, in cell-free environments has revealed specific modulatory effects on key enzymes. These in vitro studies, utilizing isolated enzyme preparations, have been instrumental in elucidating the compound's mechanism of action at a molecular level.

A primary target identified for this compound is the membrane-bound enzyme Na⁺-K⁺-ATPase (EC 3.6.1.37). physiology.org Investigations have demonstrated that this compound is an inhibitor of Na⁺-K⁺-ATPase. physiology.orgscispace.com This enzyme, crucial for maintaining electrochemical gradients across cell membranes, is a key player in various cellular processes, including nutrient transport and nerve impulse transmission.

The inhibitory effect of this compound on Na⁺-K⁺-ATPase has been the subject of detailed kinetic studies. bikaken.or.jpamegroups.cn These analyses, performed on purified enzyme systems, have provided insights into the nature of the inhibition. Research by Kunimoto and Umezawa in 1973 established the kinetic parameters of this interaction, characterizing the mechanism by which this compound exerts its inhibitory action on this critical cellular pump. bikaken.or.jpamegroups.cn The cytotoxic action of coriolins, including diketocoriolin B, has been linked to this inhibition of Na⁺-K⁺-ATPase on the cell membrane of tumor cells. scispace.com

The table below summarizes the key findings from in vitro studies on the biochemical modulation of this compound.

| Target Enzyme | Enzyme Commission (EC) Number | Observed Effect | Model System |

| Sodium-Potassium-activated Adenosine Triphosphatase (Na⁺-K⁺-ATPase) | 3.6.1.37 | Inhibition | Cell-free membrane enzyme preparation |

Analytical Methodologies for the Detection and Quantification of 1,8 Dideoxy 1,8 Diketocoriolin in Research Samples

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 1,8-Dideoxy-1,8-diketocoriolin, enabling its separation from complex matrices and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve high resolution, sensitivity, and reproducibility. jneonatalsurg.com

A typical HPLC method for the analysis of this compound would be a reversed-phase method. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Method Development Parameters:

Column Selection: An Agilent Zorbax C8 or a similar C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is often suitable for the separation of sesquiterpenoids. sysrevpharm.org

Mobile Phase: A gradient elution is typically employed to ensure the efficient separation of compounds with varying polarities. A common mobile phase combination is a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration.

Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is generally used to ensure good separation without excessive analysis time. sysrevpharm.orgnih.gov

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used. The wavelength of maximum absorbance for this compound, which contains a diketone chromophore, would be determined by scanning a pure standard across a range of UV wavelengths. This is typically in the range of 230-280 nm.

Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is crucial for reproducible retention times. sysrevpharm.org

Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.in

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | Agilent 1200 series or equivalent |

| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Elution | Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Retention Time | Approximately 15.8 min (dependent on the specific method) |

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. However, for many hirsutane sesquiterpenoids, direct GC-MS analysis is feasible. mdpi.com

The basic principle of GC involves vaporizing the sample and moving it through a column with a carrier gas (mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. etamu.edu

Key aspects of GC analysis include:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS, DB-5) is commonly used for the separation of sesquiterpenoids.

Carrier Gas: An inert gas like Helium or Nitrogen is used as the carrier gas. etamu.edu

Temperature Program: A temperature gradient is crucial for separating a mixture of compounds. The program typically starts at a lower temperature, which is then gradually increased to elute compounds with higher boiling points.

Injector and Detector Temperature: These are kept at a high temperature to ensure the rapid vaporization of the sample and prevent condensation.

GC-MS is particularly useful for identifying components in a complex mixture by comparing their mass spectra to spectral libraries. spectroscopyonline.comnist.gov

Mass Spectrometry-Based Methods for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable technique for both the identification and quantification of this compound, offering high sensitivity and specificity. nih.gov

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex biological samples to detect trace amounts of this compound and its metabolites. nih.gov The eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the molecules are ionized before being separated and detected based on their mass-to-charge ratio (m/z).

Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). For a compound like this compound, ESI in positive ion mode would likely be effective, generating protonated molecules [M+H]⁺.

Interactive Data Table: Expected LC-MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 - 4.0 kV |

| Desolvation Temperature | 450 - 550°C |

| Scan Range (m/z) | 100 - 500 |

| Expected Ion | [M+H]⁺ (where M is the molecular weight of the compound) |

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and is invaluable for the structural elucidation of unknown or minor components in a sample. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) create a unique fragmentation pattern that acts as a structural fingerprint. This technique is highly effective for confirming the identity of a compound and for differentiating between isomers.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy can be used for the quantification of this compound, particularly in simpler sample matrices where interfering substances are minimal. The presence of the diketone functionality, a chromophore, allows the molecule to absorb light in the UV region. researchgate.net

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). mdpi.compreprints.org The λmax for β-diketones is typically observed in the range of 270-380 nm. mdpi.comresearchgate.net

While less specific than chromatographic methods, UV-Vis spectroscopy offers a rapid and cost-effective means of quantification for relatively pure samples. thermofisher.com For complex mixtures, prior separation by techniques like HPLC is necessary to avoid erroneous results due to the absorbance of other components. mdpi.com

Development of High-Throughput Screening Assays for this compound Derivatives in Research

High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing the biological activity of a large number of compounds. oncotarget.com For derivatives of this compound, which has potential antitumor activity, the development of HTS assays would focus on identifying molecules that can modulate specific cellular or biochemical pathways relevant to cancer biology. thieme-connect.com These assays are typically conducted in 96-, 384-, or 1536-well microplates to maximize throughput. oncotarget.com

Cell-Based High-Throughput Screening

Cell-based assays are invaluable for discovering compounds that exert a desired phenotypic effect on cancer cells. nih.govnih.gov These screens can be designed to measure various cellular responses, including:

Cytotoxicity Assays: These are among the most common HTS assays for anticancer drug discovery. nih.gov They measure the ability of a compound to kill cancer cells. A variety of methods can be employed, such as measuring the activity of a metabolic enzyme (e.g., MTT or MTS assay) or assessing cell membrane integrity. High-content imaging can also be used to identify cytotoxic compounds based on changes in cell morphology and proliferation markers. plos.org

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific promoter that is activated or inhibited by the cellular pathway of interest. nih.govfrontiersin.org For instance, a reporter could be designed to respond to the inhibition of a particular signaling pathway that is hyperactive in a specific cancer type.

Phenotypic Screens: These screens aim to identify compounds that induce a desired change in the cellular phenotype. For example, an assay could be developed to screen for compounds that reverse the immune-escape phenotype of metastatic tumors by inducing the expression of antigen processing and presentation machinery components. frontiersin.org

The table below outlines common cell-based HTS assays relevant to the screening of this compound derivatives.

| Assay Type | Principle | Endpoint Measured |

| Cytotoxicity Assay | Measures the ability of a compound to induce cell death. nih.gov | Cell viability, membrane integrity, apoptosis markers. |

| Reporter Gene Assay | Measures the activity of a specific cellular pathway via a reporter protein. nih.govfrontiersin.org | Luminescence, fluorescence. |

| Phenotypic Screen | Identifies compounds that induce a desired change in cell appearance or function. frontiersin.org | Changes in cell morphology, protein expression levels. |

Biochemical High-Throughput Screening

Biochemical assays are cell-free systems that measure the effect of a compound on a specific molecular target, such as an enzyme or receptor. bellbrooklabs.comnih.gov This approach is useful for identifying direct inhibitors or activators of a particular protein. For a compound like this compound, which may have unknown mechanisms of action, a biochemical screen could be developed to test its activity against a panel of enzymes known to be involved in cancer progression, such as kinases or proteases. nih.gov

Universal biochemical assays that detect common products of enzymatic reactions (e.g., ADP for kinases) can simplify the screening process across multiple targets within an enzyme family. bellbrooklabs.com These assays are typically designed in a "mix-and-read" format, which is amenable to automation and produces robust results. bellbrooklabs.com

The development of any HTS assay requires careful optimization of parameters such as substrate and enzyme concentrations, reaction times, and signal detection to ensure robustness and reproducibility, often validated by a Z'-factor greater than 0.5. acs.org

Metabolic Transformations and Degradation Pathways of 1,8 Dideoxy 1,8 Diketocoriolin

Biotransformation by Microbial Systems and Enzymes

The biotransformation of hirsutane sesquiterpenes, the structural family to which 1,8-Dideoxy-1,8-diketocoriolin belongs, is a key mechanism for their structural diversification in nature. acs.orgasm.org Fungal metabolic pathways, in particular, are known to modify the core structure of these compounds, often through the action of specific enzymes. hebmu.edu.cnresearchgate.net

Research into the biosynthesis of hirsutanes has revealed that oxidative modifications are common, frequently catalyzed by cytochrome P450 monooxygenases. acs.org These enzymes are capable of introducing hydroxyl groups at various positions on the sesquiterpene skeleton. acs.org For instance, in the biosynthesis of related hirsutanes, cytochrome P450 enzymes have been shown to mediate stepwise hydroxylation at the C-5 and C-7 positions of the A-ring. acs.org While this compound already possesses keto groups at the C-1 and C-8 positions, it is plausible that microbial systems could further metabolize the compound through hydroxylation at other available carbon atoms, or potentially through reduction of the existing ketone functionalities.

The enzymatic machinery of various microorganisms has the capacity to perform a wide range of chemical transformations on xenobiotic compounds. researchgate.net It is therefore conceivable that microbial biotransformation of this compound could lead to a variety of structurally related metabolites, although specific studies on this compound are currently lacking.

Chemical Stability and Degradation Profiles Under Various Experimental Conditions

The chemical stability of coriolin-related compounds can be influenced by factors such as pH and the presence of specific functional groups. While detailed stability data for this compound is not available, studies on related compounds such as diketocoriolin B provide some insights. The epoxide groups present in many coriolins are known to be susceptible to opening under certain chemical treatments.

In one study, the stability of several coriolin (B1246448) derivatives was assessed in both acidic and alkaline solutions. It was noted that certain chemical modifications at the C-8 position could enhance stability compared to diketocoriolin B. The table below summarizes the stability of some coriolin derivatives under specific conditions, as reported in the literature.

| Compound | Conditions | Stability Outcome | Reference |

|---|---|---|---|

| 5-keto-8α-methylcoriolin B | Acidic and alkaline media | More stable than diketocoriolin B | acs.org |

| 8-deoxy-5-keto-8β-methylcoriolin B | Acidic and alkaline media | More stable than diketocoriolin B | acs.org |

| 5-keto-8-methylenecoriolin B | Acidic and alkaline media | More stable than diketocoriolin B | acs.org |

| Diketocoriolin B | pH 10, 28°C for 3 hours | Used as a reference for stability comparison | acs.org |

Given that this compound lacks the epoxide rings found in many other coriolins, its stability profile may differ. The presence of two ketone groups suggests it may be susceptible to reactions typical of ketones, such as reduction or nucleophilic attack, under specific experimental conditions. However, without direct experimental evidence, its degradation profile remains speculative.

Identification and Characterization of Metabolites and Degradation Products

Currently, there is a lack of published research specifically identifying and characterizing the metabolites and degradation products of this compound. Based on the known metabolism of other sesquiterpenes, it can be hypothesized that potential metabolites could include hydroxylated and/or reduced derivatives.

The general metabolic pathways for xenobiotics in microbial and mammalian systems often involve Phase I reactions (oxidation, reduction, hydrolysis) followed by Phase II reactions (conjugation). For a compound like this compound, this could translate to:

Hydroxylation: Introduction of -OH groups on the carbon skeleton.

Reduction: Conversion of one or both ketone groups to secondary alcohols.

Characterization of such metabolites would typically involve techniques like High-Performance Liquid Chromatography (HPLC) for separation, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Impact of Metabolic Transformations on In Vitro Activities

The biological activity of coriolin-related compounds can be significantly altered by structural modifications. For instance, the conversion of coriolin B to various derivatives has been shown to affect their antibacterial and antitumor activities.

One study reported that this compound possesses antitumor activity but lacks the antibacterial properties observed in coriolin and 1-deoxy-1-ketocoriolin (B1196373). This suggests that the specific functional groups at the C-1 and C-8 positions are critical determinants of its bioactivity profile.

The metabolic transformations discussed above would likely have a profound impact on the in vitro activities of this compound. For example:

Hydroxylation: The introduction of polar hydroxyl groups could alter the compound's solubility and its ability to interact with biological targets, potentially modulating its antitumor efficacy.

Reduction of Ketones: The conversion of the ketone groups to hydroxyl groups would significantly change the electronic and steric properties of the molecule, which could either enhance, diminish, or abolish its biological effects.

Many hirsutane sesquiterpenes are known to exhibit a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.net The metabolic fate of this compound is therefore a crucial area for future research to fully understand its therapeutic potential and the bioactivity of its metabolites.

Future Research Directions and Unanswered Questions Regarding 1,8 Dideoxy 1,8 Diketocoriolin

Elucidation of Complete Biosynthetic Pathways for Unexplored Analogs of Coriolin (B1246448)

The biosynthetic pathways for many complex fungal metabolites, including coriolin and its analogs, remain largely uncharacterized. Research into the biosynthesis of hispidin (B607954), a precursor to other fungal compounds, has shown that tricetolatone (TL) is a key biosynthetic precursor, and its addition can increase the production of hispidin and its derivatives. nih.gov The pathway is thought to be related to the cinnamate (B1238496) pathway for phenylalanine metabolism. nih.gov Studies on fungal bioluminescence have further implicated caffeic acid, ATP, and malonyl-CoA as components in hispidin biosynthesis. rsc.orgmdpi.com

However, the specific enzymatic steps and genetic machinery responsible for converting primary metabolites into the intricate tricyclic structure of coriolin are unknown. Future research must focus on identifying and characterizing the genes and enzymes involved in this process. nih.govresearchgate.net This could be achieved through a combination of genome mining, heterologous expression of candidate gene clusters in hosts like Aspergillus nidulans, and detailed in vitro characterization of the involved enzymes. nih.govresearchgate.net Unraveling these pathways is crucial, as it could enable the engineered biosynthesis of novel coriolin analogs with potentially enhanced or unique biological activities. nih.gov Chemoproteomics, using activity-based probes, offers a powerful approach to rapidly identify functional enzymes interacting with biosynthetic substrates, accelerating the discovery of these pathways. frontiersin.org

Exploration of Novel Synthetic Methodologies for Accessing Diverse Coriolin-Type Scaffolds

The development of efficient and versatile synthetic routes to the coriolin core structure is paramount for generating analogs for structure-activity relationship (SAR) studies. A number of total and formal syntheses of coriolin have been reported, establishing a strong foundation. scripps.eduacs.org Recent advancements have focused on innovative strategies to construct the compact 5/5/5 tricyclic (triquinane) skeleton. pku.edu.cn

One promising strategy involves a [5+2+1] cycloaddition followed by an epoxidation and a transannular radical cyclization, which has been successfully applied to the formal synthesis of (–)-coriolin. pku.edu.cnchemrxiv.org This method provides efficient access to the cis-anti-cis-configurated 5/5/5 skeleton characteristic of coriolin. pku.edu.cn Another key approach is the [3+2] cycloaddition of a 1-(methylthio)-2-siloxyallyl cationic species with vinylsulfides, which has been used in an efficient total synthesis of (–)-coriolin. nih.govacs.org These methodologies highlight the ongoing effort to create modular and efficient routes that allow for the synthesis of not just the natural product itself, but a wide array of structural derivatives. pku.edu.cnnih.gov Future work should continue to explore novel cycloaddition strategies, C-H activation methods, and late-stage functionalization techniques to further diversify the accessible coriolin-type scaffolds. mdpi.com

| Synthetic Strategy | Key Features | Target Scaffold |

| [5+2+1] Cycloaddition / Transannular Radical Cyclization | Rhodium-catalyzed cycloaddition to form an 8-membered ring, followed by radical cyclization. | cis-anti-cis-configurated 5/5/5 and 5/6/4 tricycles. pku.edu.cnchemrxiv.org |

| [3+2] Cycloaddition | Cycloaddition of a cationic species and vinylsulfides to construct the ring system. | Linearly fused triquinane skeleton. nih.govacs.org |

| Intramolecular 1,3-Diyl Trapping | Formation of a 1,3-diyl intermediate which is then trapped intramolecularly. | Bicyclo[3.3.0]octane ring system. chemrxiv.org |

Deepening Understanding of Specific Molecular Interaction Modes and Mechanisms of Action

While the antitumor and antibacterial activities of coriolin derivatives are recognized, the precise molecular mechanisms remain partially understood. nih.govscispace.com Early studies on diketocoriolin B suggested that its activity is linked to the inhibition of (Na+-K+)-activated ATPase, and that the epoxide groups are crucial for this biological function. scispace.com However, the specific molecular interactions of 1,8-Dideoxy-1,8-diketocoriolin, which lacks these epoxides and possesses a diketone structure, are likely to be different and are currently undefined.

Future research must aim to identify the direct molecular targets of this compound. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be employed to pull down binding partners from cell lysates. Investigating the interaction modes of related terpenes, such as 1,8-cineole, which has been shown to disrupt the lipid structure of the stratum corneum and inhibit the Wnt/β-catenin pathway, can provide methodological inspiration. nih.govresearchgate.net Elucidating how this compound interacts with its targets at an atomic level, through co-crystallography or advanced spectroscopic methods, will be essential for understanding its mechanism of action and for the rational design of more potent derivatives.

Discovery of New Biological Activities in Unconventional Model Systems and Cell Types

The known biological activities of coriolins, including antibacterial and antitumor effects, have been demonstrated in relatively standard models, such as against Gram-positive bacteria and in cell lines like Leukemia L1210 and Yoshida sarcoma. nih.govscispace.commedchemexpress.comjst.go.jp A significant opportunity exists to explore the activity of this compound and its analogs in a wider, more challenging range of biological contexts.

Future investigations should screen these compounds against panels of multidrug-resistant bacteria, fungal pathogens, and parasitic protozoa like Trichomonas vaginalis. jst.go.jp In oncology, testing should expand beyond common cancer cell lines to include models of rare cancers, cancer stem cells, and patient-derived organoids, which more closely mimic the in vivo tumor environment. Furthermore, given the anti-inflammatory properties of related terpenes, exploring the effects of this compound in models of inflammatory diseases (e.g., inflammatory bowel disease) or neurodegenerative conditions could uncover entirely new therapeutic applications. nih.gov

Advanced Computational Modeling and Rational Design of this compound Derivatives with Tunable Properties

Computational modeling provides a powerful tool for accelerating the discovery and optimization of bioactive compounds. frontiersin.org For this compound, computational approaches can be leveraged to design new derivatives with tailored properties. This begins with building accurate molecular models of the parent compound and its potential targets. mdpi.comresearchgate.net

Future research should employ quantum mechanical methods like Density Functional Theory (DFT) to understand the electronic structure of the diketone system and how it influences reactivity and intermolecular interactions. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be developed by correlating the structural features of a library of synthesized analogs with their measured biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward derivatives with enhanced potency or selectivity. diva-portal.orgrsc.org Such a rational design pipeline, integrating computational prediction with experimental validation, will be crucial for efficiently navigating the vast chemical space of coriolin-type molecules. frontiersin.org

Methodological Advancements in Analytical Characterization and Quantification for Complex Biological Matrices

The ability to accurately detect and quantify this compound and its metabolites in complex biological samples (e.g., plasma, tissues, cell culture media) is fundamental for pharmacokinetic, metabolomic, and mechanism-of-action studies. The development of robust analytical methods is a critical, yet challenging, future direction.

Inspired by methodologies developed for other complex small molecules, a multi-platform approach is warranted. nih.gov This would involve the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for sensitive and specific quantification. nih.gov Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that aid in the structural elucidation of unknown metabolites. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable for the unambiguous structure confirmation of the parent compound and its major metabolic products. nih.gov A key challenge will be to overcome potential issues like compound instability or poor ionization efficiency, requiring careful method development and validation for each biological matrix.

Systems Biology Approaches to Map the Comprehensive Cellular Impact of this compound in Research Models

To move beyond a single-target view and understand the full biological impact of this compound, systems biology approaches are essential. nih.gov These methods analyze the global changes within a cell or organism upon compound treatment, providing a holistic map of the molecular perturbations. nih.gov

Future research should utilize transcriptomics (e.g., RNA-seq) and proteomics (e.g., quantitative mass spectrometry) to identify changes in gene and protein expression in cells treated with the compound. fortunejournals.comembopress.org The resulting datasets can be used to construct differential interaction networks, revealing which signaling and metabolic pathways are most significantly affected. embopress.org This can help to identify not only the primary mechanism of action but also secondary effects, potential resistance mechanisms, and synergistic opportunities with other drugs. Integrating these large-scale 'omics' datasets can provide a comprehensive understanding of the compound's cellular effects, guiding further mechanistic studies and clinical development. nih.govfortunejournals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。